Budesonide Impurity B
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Overview
Description
Budesonide Impurity B is a chemical compound that is often encountered as an impurity in the synthesis of budesonide, a glucocorticosteroid used for the treatment of asthma and other inflammatory conditions. Impurities in pharmaceutical compounds are critical to identify and quantify, as they can affect the safety and efficacy of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of budesonide, and consequently its impurities, involves the reaction of 16α-hydroxy prednisolone with n-butyraldehyde in 1,4-dioxane as a solvent and perchloric acid as a catalyst. This reaction results in a mixture of two epimers, which includes Budesonide Impurity B .
Industrial Production Methods
Industrial production of budesonide and its impurities typically involves a continuous flow process. This method is cost-effective and can be scaled up for industrial applications. Parameters such as flow rate, temperature, residence time, solution volumes, anti-solvents, and reactor frequency are optimized to achieve the desired molar ratio of epimers .
Chemical Reactions Analysis
Types of Reactions
Budesonide Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction yield and purity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
Budesonide Impurity B has several scientific research applications:
Biology: Research on this compound helps in understanding the metabolic pathways and the biological effects of impurities in drugs.
Medicine: It is crucial for ensuring the safety and efficacy of budesonide by identifying and controlling impurities.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Budesonide Impurity B include other impurities found in the synthesis of budesonide, such as:
- Budesonide Impurity A
- Budesonide Impurity C
- Budesonide Impurity D
Uniqueness
This compound is unique in its specific chemical structure and the conditions under which it is formed. Its identification and quantification are crucial for ensuring the purity and safety of budesonide .
Properties
IUPAC Name |
11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-12-28-19-9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,3)23(19,29-12)18(27)11-24/h6-8,12,15-17,19-20,24,26H,4-5,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECSEFPWNHDQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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